1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole
Overview
Description
1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole is an organic compound that features a benzotriazole moiety linked to a sulfonyl group, which is further attached to a dichloro-methoxyphenyl ring
Preparation Methods
The synthesis of 1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group, which is a good leaving group.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Scientific Research Applications
1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are not yet well-established.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form strong bonds with nucleophiles, making it a useful reagent in various chemical reactions. The benzotriazole moiety can participate in coordination with metal ions, which is important in catalytic processes .
Comparison with Similar Compounds
Similar compounds to 1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole include:
4,4’-Dichlorodiphenyl sulfone: Used in the production of polysulfones and other polymers.
2,4-Dichloro-5-methoxyphenyl methanesulfonate: Another sulfonyl compound with similar reactivity.
2-Methoxyphenyl isocyanate: Used for protection/deprotection of amino groups in organic synthesis.
These compounds share similar functional groups but differ in their specific applications and reactivity profiles, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3S/c1-21-12-6-9(15)13(7-8(12)14)22(19,20)18-11-5-3-2-4-10(11)16-17-18/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTAGIWCLHUZMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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